N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S/c1-12-9(15)6-4-5-20-11(6)13-10(16)7-2-3-8(19-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMEUBAQJGPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a nitrofuran carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, incorporating steps such as purification through recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features the following structural components:
- Thiophene Ring : Provides unique electronic properties and potential interactions with biological targets.
- Nitrofuran Moiety : Known for its ability to undergo redox cycling, generating reactive oxygen species that can affect cellular components.
- Carbamoyl Group : Enhances solubility and biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 298.29 g/mol.
Chemistry
N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to yield sulfoxides or sulfones.
- Reduction : Converting the nitro group to an amine using reducing agents such as sodium borohydride.
- Substitution Reactions : Engaging in nucleophilic substitutions at the nitro or carbamoyl groups.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown efficacy against various pathogens, including bacteria and fungi. For instance, it has demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism involves:
- Induction of apoptosis through modulation of mitochondrial pathways.
- Cell cycle arrest, primarily at the S-phase.
Medicine
In the medical field, this compound is being explored for drug discovery and development. Its unique properties make it a candidate for formulating new therapeutic agents targeting various diseases.
Industry Applications
The compound is also utilized in the development of advanced materials. Its chemical structure allows it to serve as a precursor for synthesizing other functional compounds, which can be applied in various industrial processes.
Case Studies and Research Findings
- Antimicrobial Studies :
-
Anticancer Research :
- In vitro studies demonstrated that this compound could induce apoptosis in HepG2 cells through mitochondrial pathway modulation. The treatment led to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Synthesis and Reaction Pathways :
Mechanism of Action
The mechanism by which N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For instance, its nitrofuran moiety may participate in redox reactions, generating reactive species that can damage cellular components.
Comparison with Similar Compounds
Key Observations:
The methylcarbamoyl group on the thiophene ring may enhance hydrogen-bonding interactions, similar to the genotoxic N-(2-nitrophenyl)thiophene-2-carboxamide .
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group on furan (target) vs. thiophene (Compounds 9, 10) could modulate reactivity and metabolic stability.
- Hydrogen-Bonding Motifs : The carboxamide and methylcarbamoyl groups enable interactions critical for crystal packing (as in ) or target binding (e.g., antibacterial activity in ) .
Physicochemical and Pharmacological Properties
Pharmacological Insights:
- Antibacterial Activity : Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial effects, suggesting the target’s nitrofuran moiety could offer distinct activity profiles.
- Toxicity Considerations: Structural analogs like N-(2-nitrophenyl)thiophene-2-carboxamide demonstrate genotoxicity, highlighting the need for substituent optimization to mitigate risks .
Biological Activity
N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a nitrofuran moiety, and a methylcarbamoyl group, which contribute to its diverse biological activities. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13N3O5S |
| Molecular Weight | 305.32 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress within cells, damaging cellular components such as DNA, proteins, and lipids. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's biological effects.
Antimicrobial Activity
Research has shown that compounds with nitrofuran moieties exhibit significant antimicrobial properties. In particular, this compound has been investigated for its effectiveness against various bacterial strains.
- In Vitro Studies : The compound was tested against a panel of ESKAPE pathogens, which include Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated that it possesses antibacterial activity comparable to established antibiotics like ciprofloxacin and nitrofurantoin .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 mg/L |
| Klebsiella pneumoniae | 0.25 mg/L |
| Pseudomonas aeruginosa | 0.5 mg/L |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and subsequent DNA damage.
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types.
Case Studies
-
Antibacterial Efficacy Against ESKAPE Pathogens :
A study published in 2024 demonstrated that this compound effectively inhibited the growth of multiple ESKAPE pathogens in disc diffusion assays and MIC determinations. This research highlights its potential as an alternative treatment option for antibiotic-resistant infections . -
Cytotoxic Effects on Cancer Cells :
Another study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased levels of apoptosis markers and decreased cell viability, suggesting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via amide coupling between activated 5-nitrofuran-2-carboxylic acid derivatives and 3-(methylcarbamoyl)thiophen-2-amine. A typical protocol involves refluxing equimolar amounts of 5-nitrofuran-2-carbonyl chloride with the amine in acetonitrile under nitrogen for 1–2 hours, achieving yields of 65–75% . Optimization strategies include:
- Temperature Control: Maintaining 70–80°C to balance reaction rate and byproduct formation.
- Coupling Agents: Using DCC/DMAP in dichloromethane to enhance coupling efficiency .
- Purification: Recrystallization from ethanol/water (3:1 v/v) improves purity to >98%, monitored via HPLC (C18 column, acetonitrile/water gradient, 0.1% TFA) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
- FT-IR: C=O stretches (1640–1680 cm⁻¹), nitro group (1520–1560 cm⁻¹), and thiophene ring vibrations (690–740 cm⁻¹) .
- X-ray Crystallography: Resolves dihedral angles between thiophene and furan rings (8–15°), confirming spatial configuration. Crystallization in acetonitrile yields orthorhombic crystals (space group Pna2₁) .
Q. What safety precautions are critical when handling this compound given its structural components?
Methodological Answer: Critical precautions include:
- PPE: Nitrile gloves (≥0.11 mm), ANSI Z87.1 goggles, and Tychem® C3 lab coats to mitigate skin sensitization risks .
- Ventilation: Conduct reactions in fume hoods with HEPA filters to capture nitro group decomposition products.
- Storage: Store at 2–8°C under argon in amber glass to prevent photodegradation .
- Spill Management: Neutralize with 5% sodium bicarbonate before adsorption with vermiculite .
Advanced Research Questions
Q. How do variations in the thiophene carboxamide substituents affect the compound's biological activity, and what structure-activity relationship (SAR) trends have been observed?
Methodological Answer: SAR studies reveal:
- Methylcarbamoyl vs. Ethylcarbamoyl: Methyl substitution at thiophene C3 increases antimicrobial potency (MIC₅₀ = 2.1 μM vs. 8.7 μM against S. aureus) due to improved membrane permeability .
- Nitro Group Position: The 5-nitro group on furan is critical for DNA gyrase inhibition (docking score: −9.2 kcal/mol with Tyr260 hydrogen bonding in PDB 1KZN) .
- Thiophene vs. Benzene Replacement: Replacing thiophene with benzene reduces activity 10-fold, highlighting the importance of sulfur’s electron-rich nature .
Q. What experimental strategies resolve contradictions in reported biological activity data across different research groups?
Methodological Answer: Discrepancies arise from:
- Strain Variability: Use CLSI-standardized strains (e.g., E. coli ATCC 25922) and parallel testing of clinical isolates .
- Purity Differences: Implement orthogonal purification (size exclusion chromatography + preparative TLC) to ensure ≥98% purity .
- Assay Conditions: Compare aerobic vs. anaerobic activity with metronidazole as a control. Statistical validation via ANOVA (p < 0.05) confirms significance .
Q. What mechanistic studies elucidate the compound's mode of action against antibiotic-resistant pathogens?
Methodological Answer: Mechanistic insights are derived from:
- Time-Kill Assays: Bactericidal activity at 4× MIC against MRSA within 6 hours .
- Proteomic Profiling (2D-DIGE): Downregulation of DNA repair proteins (RecA, UvrD) and oxidative stress marker upregulation (SodA, KatG) .
- ROS Detection: Flow cytometry with DCFH-DA shows 2.8-fold ROS increase in P. aeruginosa .
- Resistance Development: Low spontaneous mutation frequency (2.6×10⁻⁹) suggests multi-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
